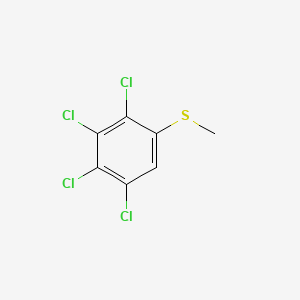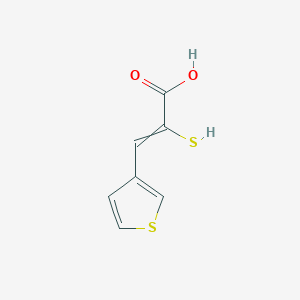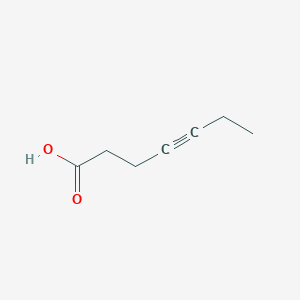
2,3-Bis(dimethylamino)cycloprop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(dimethylamino)cycloprop-2-en-1-one is a unique organic compound characterized by its cyclopropenone core structure. This compound is notable for its potential applications in various fields, including organic synthesis and catalysis. Its structure consists of a three-membered cyclopropenone ring substituted with two dimethylamino groups, making it an interesting subject for chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis(dimethylamino)cycloprop-2-en-1-one typically involves the reaction of dimethylamine with cyclopropenone derivatives. One common method includes the reaction of cyclopropenone with dimethylamine in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at low temperatures to prevent decomposition .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Bis(dimethylamino)cycloprop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as halides, thiols, and amines.
Major Products Formed:
Oxidation: Formation of cyclopropenone derivatives with oxidized functional groups.
Reduction: Formation of cyclopropane derivatives.
Substitution: Formation of substituted cyclopropenone derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(dimethylamino)cycloprop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism of action of 2,3-Bis(dimethylamino)cycloprop-2-en-1-one involves its interaction with various molecular targets. The compound’s cyclopropenone ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the modulation of biological pathways, making the compound a potential candidate for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
2,3-Bis(dimethylamino)-2-cyclopropen-1-thione: Similar structure but contains a sulfur atom instead of an oxygen atom.
1,3-Bis(dimethylamino)-2-propanol: Contains a hydroxyl group instead of a cyclopropenone ring.
Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
50338-18-6 |
|---|---|
Molekularformel |
C7H12N2O |
Molekulargewicht |
140.18 g/mol |
IUPAC-Name |
2,3-bis(dimethylamino)cycloprop-2-en-1-one |
InChI |
InChI=1S/C7H12N2O/c1-8(2)5-6(7(5)10)9(3)4/h1-4H3 |
InChI-Schlüssel |
PNVAMADMHHFLTM-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=C(C1=O)N(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



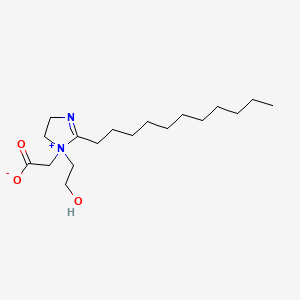

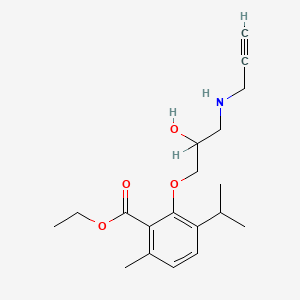

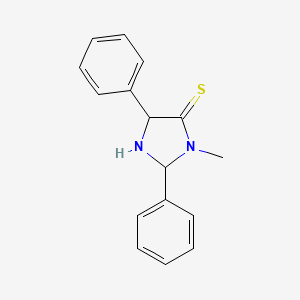
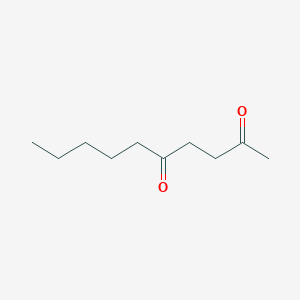

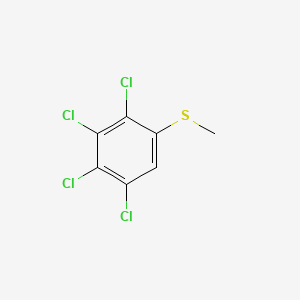
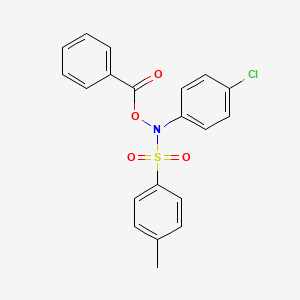
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
